molecular formula C28H27N5O B14148717 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843669-41-0

2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14148717
CAS No.: 843669-41-0
M. Wt: 449.5 g/mol
InChI Key: HKNHSTRDERHVCZ-UHFFFAOYSA-N
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Description

2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted anilines and diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its complex structure, which combines the quinoxaline ring with phenylethyl and phenylpropyl groups. This unique arrangement contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

843669-41-0

Molecular Formula

C28H27N5O

Molecular Weight

449.5 g/mol

IUPAC Name

2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H27N5O/c1-19(21-14-6-3-7-15-21)33-26(29)24(25-27(33)32-23-17-9-8-16-22(23)31-25)28(34)30-18-10-13-20-11-4-2-5-12-20/h2-9,11-12,14-17,19H,10,13,18,29H2,1H3,(H,30,34)

InChI Key

HKNHSTRDERHVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCC5=CC=CC=C5)N

Origin of Product

United States

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